Hexacyclic 2-arylcarbapenems 2
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Overview
Description
Hexacyclic 2-arylcarbapenems 2 are a class of β-lactam antibiotics characterized by their hexacyclic structure, which includes a bicyclic β-lactam system fused with an additional ring. These compounds are known for their potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexacyclic 2-arylcarbapenems 2 typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the β-lactam ring, followed by the construction of the hexacyclic core. Common reagents used in these reactions include triethyl phosphite, diethyl phosphite, methyl lithium, and carbon tetrabromide .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexacyclic 2-arylcarbapenems 2 undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert them into more reduced forms.
Substitution: Substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Hexacyclic 2-arylcarbapenems 2 have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of more complex molecules.
Biology: These compounds are studied for their interactions with biological systems and their effects on bacterial cells.
Medicine: this compound are investigated for their potential as antibiotics to treat resistant bacterial infections.
Industry: They are used in the development of new antibacterial agents and other pharmaceutical products.
Mechanism of Action
The mechanism of action of hexacyclic 2-arylcarbapenems 2 involves the inhibition of bacterial cell wall synthesis. These compounds bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the lysis and death of the bacterial cell .
Comparison with Similar Compounds
Hexacyclic 2-arylcarbapenems 2 are unique due to their hexacyclic structure and potent activity against resistant bacterial strains. Similar compounds include other β-lactam antibiotics such as:
- Imipenem-cilastatin
- Meropenem
- Ertapenem
- Doripenem
- Panipenem-betamipron
- Biapenem
These compounds share a similar mechanism of action but differ in their spectrum of activity, stability, and resistance to β-lactamases .
Properties
Molecular Formula |
C22H17NO6S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
18-(1-hydroxyethyl)-14,19-dioxo-10-oxa-14λ4-thia-20-azahexacyclo[11.9.0.03,11.04,9.016,22.017,20]docosa-1(13),2,4,6,8,11,21-heptaene-21-carboxylic acid |
InChI |
InChI=1S/C22H17NO6S/c1-9(24)17-19-13-8-30(28)16-7-15-11(10-4-2-3-5-14(10)29-15)6-12(16)18(13)20(22(26)27)23(19)21(17)25/h2-7,9,13,17,19,24H,8H2,1H3,(H,26,27) |
InChI Key |
IBSXTVRTYKPPCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2C3CS(=O)C4=C(C3=C(N2C1=O)C(=O)O)C=C5C6=CC=CC=C6OC5=C4)O |
Origin of Product |
United States |
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